2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with methyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl groups can form strong interactions with amino acid residues, leading to changes in protein conformation and function .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(methylthio)-1,4-benzoquinone: Similar in structure but contains methylthio groups instead of methylsulfonyl groups.
2,5-Bis(trimethylsilyl)thiophene: Contains trimethylsilyl groups and a thiophene ring.
Uniqueness
2,5-Bis(methylsulfonyl)-1,3,4-thiadiazole is unique due to its combination of sulfonyl groups and a thiadiazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7653-68-1 |
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Molecular Formula |
C4H6N2O4S3 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2,5-bis(methylsulfonyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H6N2O4S3/c1-12(7,8)3-5-6-4(11-3)13(2,9)10/h1-2H3 |
InChI Key |
NMRDWXDZQQIHQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)S(=O)(=O)C |
Origin of Product |
United States |
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